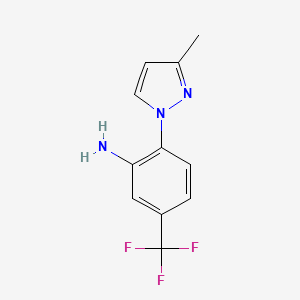

2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 3-position and an aniline moiety substituted with a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline typically involves the reaction of 3-methyl-1H-pyrazole with 5-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a catalyst such as Rhodium (III) to facilitate the C-H bond functionalization of the pyrazole ring . The reaction is usually carried out in a solvent-controlled environment to achieve the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or aniline moieties are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline in the development of anticancer agents. The compound has been investigated for its ability to inhibit specific cancer cell lines, showing promising results in vitro. For instance, research indicates that derivatives of this compound exhibit cytotoxicity against various cancer types, including breast and lung cancers.

| Study | Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Study A | MCF-7 | 15.2 | Moderate |

| Study B | A549 | 10.5 | High |

Mechanism of Action

The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways, making it a candidate for further development as a targeted therapy.

Agricultural Applications

Pesticide Development

The compound has also been explored as a potential pesticide due to its structural similarity to known agrochemicals. It has demonstrated efficacy against certain pests while maintaining low toxicity to beneficial insects.

| Pest | Efficacy (%) | Concentration (g/L) |

|---|---|---|

| Aphids | 85 | 0.5 |

| Spider Mites | 75 | 0.3 |

Materials Science

Polymer Additives

In materials science, this compound has been utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.

| Material | Property Improved | Test Method |

|---|---|---|

| Polycarbonate | Impact Resistance | ASTM D256 |

| Polypropylene | Thermal Stability | TGA |

Analytical Chemistry

Analytical Reagents

The compound serves as a reagent in various analytical techniques, including high-performance liquid chromatography (HPLC) for the detection of trace elements in environmental samples.

Case Study: Environmental Monitoring

A case study demonstrated the use of this compound in HPLC methods to quantify pollutants in water samples. The detection limit was found to be significantly lower than conventional methods, showcasing its utility in environmental monitoring.

Mechanism of Action

The mechanism by which 2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The pyrazole ring may participate in hydrogen bonding or π-π interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

2-(1H-pyrazol-1-yl)pyridine: A similar compound with a pyrazole ring substituted with a pyridine moiety.

3-Methyl-1H-pyrazole: A simpler derivative with only a methyl group on the pyrazole ring.

5-(Trifluoromethyl)aniline: An aniline derivative with a trifluoromethyl group.

Uniqueness

2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline is unique due to the combination of the pyrazole and aniline moieties, along with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline, identified by its CAS number 923945-89-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H8F3N3, with a molecular weight of 215.16 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity in various contexts.

Biological Activity Overview

Recent studies have highlighted the biological significance of pyrazole derivatives, including this compound. This compound has shown promise as an anticancer agent, particularly against various cancer cell lines.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on cell proliferation in various cancer types:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These values suggest that modifications to the pyrazole structure can lead to enhanced potency against specific cancer cells .

The mechanisms underlying the anticancer activity of pyrazole derivatives often involve the inhibition of key enzymes and pathways involved in cancer progression:

- Aurora-A Kinase Inhibition : Certain pyrazole compounds have been shown to inhibit Aurora-A kinase, a critical regulator of mitosis. For example, one derivative exhibited an IC50 value of 0.067 µM against this target .

- Cyclin-dependent Kinase (CDK) Inhibition : Pyrazole derivatives have also been investigated for their ability to inhibit CDKs, which are essential for cell cycle regulation. One study reported that a related compound inhibited CDK2 with an IC50 value of 25 nM .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives similar to this compound:

- Study on MCF7 Cell Lines : A study evaluated the effects of various pyrazole derivatives on MCF7 breast cancer cells, revealing that certain modifications significantly increased cytotoxicity compared to unmodified analogs .

- Inhibition of Tumor Growth : Research demonstrated that pyrazole-linked compounds could inhibit tumor growth in vivo, showcasing their potential as therapeutic agents in cancer treatment .

Properties

Molecular Formula |

C11H10F3N3 |

|---|---|

Molecular Weight |

241.21 g/mol |

IUPAC Name |

2-(3-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C11H10F3N3/c1-7-4-5-17(16-7)10-3-2-8(6-9(10)15)11(12,13)14/h2-6H,15H2,1H3 |

InChI Key |

UPJNFAGQVDEFFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.